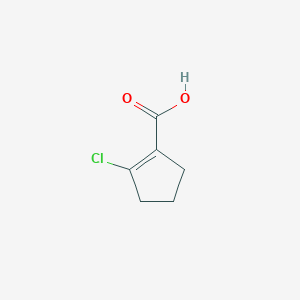

2-Chlorocyclopent-1-ene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

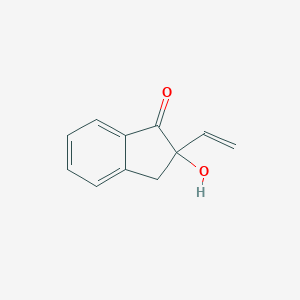

2-Chlorocyclopent-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C6H7ClO2 . It has a molecular weight of 146.57 g/mol . The IUPAC name for this compound is 2-chlorocyclopentene-1-carboxylic acid .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9) . The Canonical SMILES representation is C1CC(=C(C1)Cl)C(=O)O . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the compound are 146.0134572 g/mol . The compound has a complexity of 172 .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including compounds like 2-Chlorocyclopent-1-ene-1-carboxylic acid, are key in biorenewable chemicals production due to their versatility as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, these acids inhibit microbial growth, affecting yield and titer negatively. This inhibition is attributed to the acids' impact on cell membrane damage and internal pH decrease. Understanding these effects is crucial for developing strategies to engineer more robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Reactive Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids highlights the efficiency and environmental benefits of using these methods. Supercritical CO2, in particular, is recommended for its non-toxic, non-flammable, and recoverable characteristics. This method is competitive and simpler than traditional separation techniques, offering a cleaner alternative for carboxylic acid extraction, including this compound (Djas & Henczka, 2018).

特性

IUPAC Name |

2-chlorocyclopentene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKNDKQAZIYRKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B477108.png)

![2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B477135.png)

![6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B477243.png)

![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477265.png)

![6-[3-(1,3-benzothiazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477267.png)

![Methyl 3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B477270.png)

![4-[(4-chlorophenyl)carbonyl]-2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B477272.png)